molecular formula C17H23NO2 B1206384 Dextilidine CAS No. 51931-66-9

Dextilidine

Cat. No. B1206384
CAS RN: 51931-66-9
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-LDCVWXEPSA-N

Description

Synthesis Analysis

Dextran is synthesized enzymatically by bacteria in the presence of sucrose. The enzyme dextransucrase catalyzes the transfer of d-glucose from sucrose to a growing dextran chain, incorporating glucose units mainly through α-(1→6) linkages while occasionally forming α-(1→3) branch points. This process results in dextrans with varying molecular weights and branching degrees, depending on the bacterial strain and synthesis conditions. For instance, specific derivatives like dextran–nalidixic acid ester have been synthesized for targeted drug delivery applications, demonstrating the versatility of dextran chemistry (Lee et al., 2001).

Molecular Structure Analysis

The molecular structure of dextran is characterized by a backbone of α-(1→6) linked d-glucose units with occasional α-(1→3) branched points. This structure can be modified through various chemical reactions to introduce different functional groups, thereby creating derivatives with specific properties for targeted applications. For example, the modification of dextran with polylactide grafts has resulted in amphiphilic copolymers with controlled architecture, showcasing the ability to tailor the molecular structure for specific purposes (Nouvel et al., 2004).

Chemical Reactions and Properties

Dextran undergoes various chemical modifications, including oxidation, esterification, and etherification, to introduce functional groups such as aldehyde, carboxyl, and sulfonic acid. These modifications impact its solubility, biodegradability, and reactivity, making dextran a versatile polymer for biomedical applications. For instance, oxidation of dextran with periodate followed by reduction can introduce aldehyde groups, which can be further modified to achieve desired properties (Rogovin et al., 1972).

Physical Properties Analysis

The physical properties of dextran, such as solubility, viscosity, and molecular weight, are influenced by its molecular structure and degree of branching. These properties can be tailored through chemical modifications, allowing dextran to be used in a wide range of applications, from drug delivery systems to tissue engineering scaffolds. The synthesis conditions, such as temperature, can significantly affect these properties by influencing the polymerization and branching of dextran molecules (Sabatie et al., 1988).

Chemical Properties Analysis

The chemical properties of dextran, such as reactivity and functional group content, are pivotal in its application in bioconjugation and drug delivery. By introducing specific functional groups, dextran can be conjugated with drugs, proteins, or imaging agents, enabling targeted delivery and controlled release. For instance, dextran has been functionalized with peptides and methotrexate for tumor targeting, demonstrating its utility in creating complex bioconjugates for therapeutic applications (Chau et al., 2004).

Scientific Research Applications

Neuroprotective Effects

Dexmedetomidine (DEX) has been explored for its potential neuroprotective effects. Studies have shown mixed results, with some indicating that DEX might prevent lipid peroxidation and augment antioxidative defense systems in the central nervous system, although it may not prevent apoptosis or neurodeficit after traumatic spinal cord injury (Aslan et al., 2009). Additionally, DEX has been observed to enhance glutamine disposal by oxidative metabolism in astrocytes, which might contribute to its neuroprotective activity during ischemia (Huang et al., 2000).

Organ-Protective Effects

DEX exhibits organ-protective effects, with research confirming its protective impact on various organs, including the heart, lungs, kidneys, liver, and small intestine. These effects are attributed to its role in reducing inflammatory responses and activating antiapoptotic signaling pathways, potentially making DEX a promising multiorgan protection drug (Bao & Tang, 2020).

Effects on Immune Function

A systematic review and meta-analysis indicated that DEX can attenuate perioperative stress and inflammation and protect the immune function of surgical patients, possibly contributing to decreased postoperative complications and improved clinical outcomes (Wang et al., 2019).

Anesthesia and Sedation

DEX is known for its widespread actions in anesthesia, including sedation, analgesia, and sympatholytic properties. It has been used to reduce the requirement of other anesthetics and shows favorable outcomes in improving long-term brain function in critically ill patients (Mantz et al., 2011). In pediatric procedural sedation, DEX has demonstrated high success rates and low incidences of serious adverse events, expanding its use in this domain (Sulton et al., 2016).

Analgesic Properties

The analgesic properties of DEX have been a subject of interest, especially when used as an adjuvant to enhance the effects of local anesthetics. Research has shown that DEX can be effective in pain relief, both alone and in combination with other anesthetics (Zhang et al., 2013).

Effects on Ion Channels and Neuronal Activity

DEX also influences ion channels and neuronal activity. It has been found to inhibit neuronal delayed-rectifier potassium current and sodium current, which might affect neuronal activity in vivo, though these effects are not limited to interactions with alpha2-adrenergic receptors (Chen et al., 2009).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of DEX is crucial for its application in clinical settings. Research has highlighted its rapid distribution, hepatic metabolism, and high inter-individual variability in pharmacokinetics, especially in the intensive care unit population (Weerink et al., 2017).

Safety And Hazards

Dextilidine is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

properties

IUPAC Name

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFBBTXULIOBB-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023671
Record name Tilidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextilidine

CAS RN

51931-66-9, 32447-90-8, 20380-58-9
Record name Tilidine
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Record name Ethyl (1S,2R)-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
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Record name Dextilidine [INN]
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Record name Ethyl trans-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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Record name Tilidine
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Record name Dextilidine
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Record name DEXTILIDINE
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Record name TILIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SK Duddupudi, SV Penmetsa, MK Kumara, NSR Vasili… - avestia.com
The main objective of this study is to evaluate the water quality of Durgam Cheruvu Lake, Hyderabad, India by comprehensively analysing organic micropollutants. Samples were …
Number of citations: 0 avestia.com
KS Golakoti, S Maloth, MK Kumara… - E3S Web of …, 2023 - e3s-conferences.org
Organic micropollutants continue to worsen groundwater pollution, especially in many areas of the world where water resources are becoming scarce. India uses groundwater more …
Number of citations: 0 www.e3s-conferences.org
B Schmid - 2020 - opus.bibliothek.uni-wuerzburg.de
To this day, opioids represent the most effective class of drugs for the treatment of severe pain. On a molecular level, all opioids in use today are agonists at the μ-opioid receptor (μ …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
T Surbhi, T Aman, BP Vellanki - Environmental Monitoring and …, 2020 - search.proquest.com
The prevalence of emerging contaminants of concern in water regimes is very common these days. High anthropogenic intervention is leading to occurrence of various types of …
Number of citations: 2 search.proquest.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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